molecular formula C6H3ClFNO3 B3032406 2-Chloro-3-fluoro-4-nitrophenol CAS No. 1632444-57-5

2-Chloro-3-fluoro-4-nitrophenol

Cat. No.: B3032406
CAS No.: 1632444-57-5
M. Wt: 191.54
InChI Key: FJZVGCKMPJKCAE-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-nitrophenol is an aromatic compound with the molecular formula C6H3ClFNO3 It is a derivative of nitrophenol, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3-fluoro-4-nitrophenol is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibiotics .

Mode of Action

This compound interacts with its target through a process known as nucleophilic aromatic substitution . This reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile . The presence of the nitro group (NO2) and halogens (chlorine and fluorine) on the phenol ring makes the compound susceptible to this type of reaction .

Biochemical Pathways

The compound is degraded via the 1,2,4-benzenetriol (BT) pathway in a Gram-negative bacterium . The initial step in this pathway is catalyzed by a two-component FAD-dependent monooxygenase, HnpAB, which converts this compound to BT . BT is then transformed to maleylacetate by HnpC .

Result of Action

The action of this compound results in the disruption of bacterial cell wall synthesis due to its interaction with penicillin-binding proteins . This can lead to cell lysis and the eventual death of the bacteria .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation is influenced by the presence of certain bacteria capable of metabolizing it via the BT pathway . Additionally, the compound’s stability and reactivity can be affected by pH, temperature, and the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-fluoro-4-nitrophenol interacts with various enzymes and proteins in biochemical reactions. A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade this compound via the 1,2,4-benzenetriol pathway . The enzymes involved in this catabolic pathway include HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a 1,2,4-benzenetriol 1,2-dioxygenase .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its degradation and the subsequent biochemical reactions. The degradation of this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to 1,2,4-benzenetriol via chloro-1,4-benzoquinone, catalyzed by the enzyme HnpAB . This enzyme has a Km of 2.7 ± 1.1 μΜ and a kcat / Km of 0.17 ± 0.03 μΜ −1 min −1 .

Temporal Effects in Laboratory Settings

It is known that the degradation reactions fit the pseudo-first-order kinetics model .

Metabolic Pathways

This compound is involved in the 1,2,4-benzenetriol pathway in Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative this compound-utilizers .

Transport and Distribution

It is known that the compound can be transported into cells where it is degraded by specific enzymes .

Subcellular Localization

It is likely that the compound is localized in the cytoplasm where it is degraded by enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-nitrophenol typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-chloro-3-fluorophenol, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid and sulfuric acid for nitration.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like sodium borohydride.

    Nucleophilic Substitution: Nucleophiles like hydroxide ions or amines.

Major Products Formed:

Scientific Research Applications

2-Chloro-3-fluoro-4-nitrophenol has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 2-Chloro-5-nitrophenol
  • 4-Chloro-2-nitrophenol
  • 2,6-Dichloro-4-nitrophenol

Comparison: 2-Chloro-3-fluoro-4-nitrophenol is unique due to the presence of both chloro and fluoro substituents, which can significantly alter its chemical and biological properties compared to other nitrophenols. The fluoro group, in particular, can enhance the compound’s stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-3-fluoro-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZVGCKMPJKCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303946
Record name 2-Chloro-3-fluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632444-57-5
Record name 2-Chloro-3-fluoro-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632444-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-fluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0° C. solution of 1-(benzyloxy)-2-chloro-3-fluoro-4-nitrobenzene (45 g, 160 mmol) in DCM (200 mL) was treated drop-wise with tribromoborane (7.9 g, 320 mmol) over 0.5 h, stirred at 0° C. for 2 h, treated with satd. NaHCO3 and was washed with brine. The organic layer was dried over Na2SO4 and concentrated to afford 2-chloro-3-fluoro-4-nitrophenol (25 g, 82%). 1H NMR (400 MHz, DMSO-d6): δ 9.39 (s, 1 H), 6.95 (m, 2 H), 4.67 (brs, 2H).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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